Pentachloronitrobenzene

Catalog No.
S540877
CAS No.
82-68-8
M.F
C6Cl5NO2
NO2C6H4Cl
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentachloronitrobenzene

CAS Number

82-68-8

Product Name

Pentachloronitrobenzene

IUPAC Name

1,2,3,4,5-pentachloro-6-nitrobenzene

Molecular Formula

C6Cl5NO2
NO2C6H4Cl

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

LKPLKUMXSAEKID-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
1.51e-06 M
Practically insol in cold alc
Slightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroform
Solubility in various solvents. [Table#3531]

In water, 0.44 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.00004
Solubility in water: none

Synonyms

Brassicol, PCNB, pentachloronitrobenzene, quintozene, Terrachlor

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

The exact mass of the compound Quintozene is 292.8372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)1.51e-06 mpractically insol in cold alcslightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroformsolubility in various solvents. [table#3531][]in water, 0.44 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.00004solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58427. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of pentachlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

Pentachloronitrobenzene (CAS: 82-68-8), also known as Quintozene, is a chlorinated aromatic compound primarily supplied as an off-white to yellow crystalline solid. [REFS-1, REFS-2] It functions as a broad-spectrum, multi-site contact fungicide (FRAC Group 14) used for preventative control of soil-borne fungal diseases on crops, turf, and ornamentals. [REFS-3, REFS-4] Beyond its agricultural use, its chemical structure, featuring five chlorine atoms and an electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of other specialty chemicals, including dyes and pentachloroaniline. [REFS-5, REFS-6]

Substituting Pentachloronitrobenzene (PCNB) with near analogs or other in-class fungicides introduces significant risks in both performance and processability. As a FRAC Group 14 fungicide, its multi-site mode of action provides a crucial tool for managing pathogen resistance, a feature absent in the vast number of single-site fungicides which are prone to rapid efficacy loss. [REFS-1, REFS-2] In chemical synthesis, replacing PCNB with a structurally similar compound like Hexachlorobenzene (HCB) would fail, as the nitro group is essential for activating the aromatic ring towards the nucleophilic substitution reactions required for producing key derivatives like pentachloroaniline. [REFS-3, REFS-4] Therefore, substitution can lead to compromised long-term disease control in the field and failure of established synthesis routes in the lab or industrial plant.

Crucial for Fungicide Resistance Management via Multi-Site Mode of Action

Pentachloronitrobenzene is classified under FRAC Code 14 for its multi-site mode of action, which carries a low risk of resistance development. [REFS-1, REFS-2] This contrasts sharply with single-site fungicides, such as Demethylation Inhibitors (DMIs, FRAC Code 3) or Quinone Outside Inhibitors (QoIs, FRAC Code 11), which are categorized as having a medium to high risk of resistance. [2] The use of multi-site compounds like PCNB is a primary strategy to delay the evolution of resistant pathogen populations that can render single-site products ineffective.

Evidence DimensionFungicide Resistance Risk (FRAC Classification)
Target Compound DataLow Risk (PCNB, FRAC Group 14)
Comparator Or BaselineSingle-Site Fungicides (e.g., DMIs, QoIs): Medium to High Risk
Quantified DifferenceQualitatively lower risk of resistance development, preserving the efficacy of other fungicides.
ConditionsClassification by the Fungicide Resistance Action Committee (FRAC) based on biochemical mode of action.

For buyers formulating or using long-term crop protection programs, incorporating PCNB is a key strategy to protect the investment in and extend the useful life of high-risk, single-site fungicides.

Superior Precursor Efficiency: High-Yield Conversion to Pentachloroaniline vs. Inactive Analogs

Pentachloronitrobenzene is an effective precursor for pentachloroaniline (PCA), a valuable intermediate for dyes and other agrochemicals. The electron-withdrawing nitro group on PCNB activates the aromatic ring, facilitating the reduction to PCA with reported yields of 85-95% using standard industrial methods like tin/HCl or iron powder/HCl reduction. In contrast, Hexachlorobenzene (HCB), which lacks the activating nitro group, is significantly less reactive towards nucleophilic substitution or reduction at the ring, making it an unsuitable precursor for this transformation. [1] The presence of the nitro group is the critical structural feature enabling the high-yield synthesis of PCA from PCNB.

Evidence DimensionYield in Pentachloroaniline (PCA) Synthesis
Target Compound Data85-95% yield from Pentachloronitrobenzene
Comparator Or BaselineHexachlorobenzene (structurally similar but lacks the activating nitro group, making it unsuitable for this specific high-yield reduction to an aniline)
Quantified DifferencePCNB provides a high-yield pathway to a key derivative, whereas the closest analog (HCB) does not offer a comparable route.
ConditionsReduction of the nitro group using methods such as Tin/HCl/Ethanol or Iron Powder/HCl.

For chemical synthesis applications, procuring PCNB over analogs like HCB is a clear decision based on process efficiency, ensuring high conversion rates and yields for downstream products like pentachloroaniline.

Enhanced Soil Retention for Lasting Root-Zone Protection

Pentachloronitrobenzene exhibits significantly lower mobility in soil compared to other fungicides like chlorothalonil, ensuring it remains in the target root zone for extended periods. PCNB has an estimated soil organic carbon-water partition coefficient (Koc) of 5,000, indicating very strong adsorption to soil organic matter and low potential for leaching. [REFS-1, REFS-2] In contrast, chlorothalonil demonstrates higher mobility, with reported Kd values in various soils ranging from 3 (intermediate mobility in sand) to 29 (low mobility in silt), and a mean Koc for a key degradate measured at 246 L/kg. [REFS-3, REFS-4] The substantially higher Koc of PCNB translates to greater persistence at the site of application.

Evidence DimensionSoil Adsorption Coefficient (Koc)
Target Compound Data5,000 (PCNB)
Comparator Or Baseline~246 (Chlorothalonil degradate); Kd 3-29
Quantified DifferencePCNB has a ~20-fold higher soil adsorption coefficient, indicating significantly lower mobility.
ConditionsStandardized measure of pesticide partitioning between soil organic carbon and water.

For applications requiring long-lasting control of soil-borne pathogens like Rhizoctonia and Sclerotinia, PCNB's high soil retention is a critical performance differentiator, reducing the need for frequent reapplication and minimizing off-site movement compared to more mobile alternatives.

Complete In Vitro Inhibition of Sclerotium rolfsii at Recommended Concentrations

In a direct comparative in vitro study, a formulation of etridiazole+quintozene (PCNB) demonstrated superior efficacy against the soil-borne pathogen *Sclerotium rolfsii*, which causes potato sclerotium rot. [1] At the recommended concentration of 540 ppm, the quintozene-containing formulation completely inhibited both mycelial growth and sclerotial germination (100% inhibition). [1] In the same study, the fungicide captan was less effective, inhibiting mycelial growth by only 75.22% at its recommended concentration (750 ppm). [1] This highlights the high intrinsic activity of PCNB against this economically important pathogen.

Evidence DimensionInhibition of Mycelial Growth of S. rolfsii (%)
Target Compound Data100% (Etridiazole+Quintozene at 540 ppm)
Comparator Or Baseline75.22% (Captan at 750 ppm)
Quantified DifferenceThe quintozene-containing formulation achieved complete inhibition, while another multi-site fungicide did not.
ConditionsIn vitro poisoned medium technique assay against Sclerotium rolfsii.

For buyers needing reliable control of Sclerotium species, this data provides quantitative evidence that PCNB-based formulations can provide complete inhibition, a level of performance not achieved by all alternative fungicides in a head-to-head comparison.

Core Component in Fungicide Resistance Management (FRM) Programs

Based on its low-resistance-risk, multi-site mode of action (FRAC Group 14), PCNB is ideally suited for use in rotation or as a tank-mix partner with single-site fungicides (e.g., DMIs, QoIs, SDHIs). [1] This strategy is employed to reduce selection pressure and prolong the effectiveness of fungicides that are otherwise prone to resistance, making it a cornerstone for sustainable disease control on high-value turf and agricultural crops.

Efficient Starting Material for Pentachloroaniline (PCA) Synthesis

The high reactivity of the nitro-activated ring makes PCNB the preferred precursor for the industrial synthesis of pentachloroaniline. Its use ensures high process yields (85-95%), which is not achievable with less-activated analogs like hexachlorobenzene. This makes it the right choice for chemical manufacturers focused on efficient production of PCA and its derivatives.

Targeted, Long-Duration Control of Soil-Borne Root and Stem Rots

PCNB's high soil adsorption coefficient (Koc ≈ 5,000) makes it significantly less mobile than many alternative fungicides. This property is leveraged to create a stable, protective zone around plant roots and stems, providing prolonged control against pathogens such as *Rhizoctonia solani*, *Sclerotinia sclerotiorum*, and *Sclerotium rolfsii*. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Quintozene appears as crystalline pale yellow to white solid or powder with a musty moth ball odor. Insoluble in water and denser than water. Hence sinks in water.
PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TECHNICAL: PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR.
Crystalline pale yellow to white solid or powder with a musty moth ball odor.

Color/Form

Pale yellow crystals
Colorless needles
Fine needles from alcohol, platelets from carbon disulfide
Cream crystals

XLogP3

4.2

Exact Mass

292.8372

Boiling Point

622 °F at 760 mm Hg (with some decomposition) (NTP, 1992)
328.0 °C
328 °C at 760 mm Hg with some decomposition
328 °C
242 °C
622°F

Flash Point

127 °C c.c.

Vapor Density

10.2 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 10.2
Relative vapor density (air = 1): 5.44

Density

1.718 at 77 °F (NTP, 1992)
1.718 at 25 °C/4 °C
1.7 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Relative density (water = 1): 1.3

LogP

4.64 (LogP)
log Kow = 4.22
4.77
2.39

Odor

Musty odo

Appearance

Solid powder

Melting Point

295 °F (NTP, 1992)
144.0 °C
144 °C
146 °C
82-84 °C
295°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q37G40S4S8

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

0.013 mm Hg at 77 °F (NTP, 1992)
5.00e-05 mmHg
5X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 0.007
Vapor pressure, Pa at 30 °C: 20
0.013 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Hexachlorobenzene (HCB) and pentachlorobenzene (PCB) are manufacturing impurities in technical pentachloronitrobenzene (PCNB). During a special review in the 1980s of PCNB, /the EPA/ ... entered into an agreement with the manufacturers to reduce the amount of HCB in the technical grade PCNB to 0.5% by April 1983, and to 0.1% by April 1988 (47 FR 18177). ... In 1994, the /EPA/ ... sought to establish a maximum allowable level of HCB at 0.05% and 0.01% for PCB. Both registrants complied with the changes and subsequent formulations of PCNB contained HCB and PCB contamination levels at or below the new allowable limits.
... TECHNICAL PENTACHLORONITROBENZENE (PCNB) CONTAINS 1.8% HCB (HEXACHLOROBENZENE). ...
Technical grade pentachloronitrobenzene contains an avg of 97.8% PCNB ... 0.4% 2,3,4,5-tetrachloronitrobenzene, & less than 0.1% pentachlorobenzene.
Pentachloronitrobenzene pesticide contains hexachlorobenzene as an impurity at concentrations of <0.05%.

Other CAS

82-68-8
100-00-5

Wikipedia

Quintozene

Biological Half Life

0.68 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Fungicides

Methods of Manufacturing

... Prepared by chlorination of nitrobenzene at 60-70 °C in chlorosulfuric acid, with iodine as a catalyst.
... Produced by nitration of pentachlorobenzene.

General Manufacturing Information

Benzene, 1,2,3,4,5-pentachloro-6-nitro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
... COMPATIBLE WITH ALL PESTICIDES AT PH 7 OR LESS.
PENTACHLORONITROBENZENE NOT EFFECTIVE AGAINST ROOT-ROT DISEASES CAUSED BY PYTHIUM OR PHYTOPHTHORA.

Analytic Laboratory Methods

REDUCE WITH ZINC AND HYDROCHLORIC ACID, AND TITRATE WITH 1/10 N SODIUM NITRITE SOLN: BUHMANN N, FARBWERKE HOECHST AG; REPORT 13.4 (1967) IN FORMULATIONS.
... GAS CHROMATOGRAPHIC DETERMINATION OF QUINTOZENE IN FERTILIZERS: HANKS & ENGDAHL; J ASS OFF ANALYST CHEM 55: 657 (1972).
Residues of pentachloronitrobenzene were determined in soil using gas chromatograph (Varian model 7800) equipped with flame ionization detector.
Pentachloronitrobenzene was determined in soil, sediment, and river water by gas chromatography combined with negative-ion chemical-ionization mass spectrometry. Min detection limit was 0.2-50 pico g.
For more Analytic Laboratory Methods (Complete) data for PENTACHLORONITROBENZENE (32 total), please visit the HSDB record page.

Storage Conditions

Store in a refrigerator or cool, dry place away from strong bases. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA standard 1910.1045.
Store in cool dry place.

Interactions

Pentachloronitrobenzene (PCNB) and HgCl2, PCNB and CdCl2, and hexachlorobenzene (HCB) and HgCl2 were investigated for their acute oral toxicity in rats, individually and as combinations in various ratios of the organochlorine pesticides to the heavy metal chlorides. The toxicity of mixtures of low dosages of the pairs tested was higher than the sum of the toxicities produced by the individual doses. At increased dosages of the components in the combinations PCNB-HgCl2 and PCNB-CdCl2, the combined lethality tended towards the sums of the effects of the individual doses.
Acute administration of PCNB enhances susceptibility of rats to poisoning by carbon tetrachloride.

Stability Shelf Life

STABLE IN SUNLIGHT

Dates

Last modified: 08-15-2023

Pesticide residues in soils planted with Panax notoginseng in south China, and their relationships in Panax notoginseng and soil

Ling Zhao, Yan Li, Wenjie Ren, Yang Huang, Xiaomi Wang, Zhaocong Fu, Wenting Ma, Ying Teng, Yongming Luo
PMID: 32534333   DOI: 10.1016/j.ecoenv.2020.110783

Abstract

In this study, 73 samples from soils planted with Panax notoginseng and six P. notoginseng samples were collected in Yunnan Province to investigate the residual levels of six pesticides and their relationships with P. notoginseng and soil. All six pesticides were detected in the soils planted with P. notoginseng located in three regions of Shilin, Kaiyuan, and Yanshan. The detection frequencies of the pesticides in the soils followed the order: quintozene (100%) > iprodione (96%) > procymidone (69%) > chlorothalonil (51%) > pyrimethanil (49%) > pyraclostrobin (29%). The median concentrations of iprodione, pyraclostrobin, pyrimethanil, quintozene, procymidone, and chlorothalonil were 46.40, 6.4, 3.1, 2.86, 2.69, and 0.24 μg/kg, respectively. The mean concentrations of pesticides in the three regions followed the order: Kaiyuan > Shilin > Yanshan, except for iprodione. Furthermore, the concentrations of pesticide residues in soils in each region followed the order: soils never planted with P. notoginseng < soils previously planted with P. notoginseng < soils currently planted with P. notoginseng. The concentration of chlorothalonil in P. notoginseng followed the order: root > stem > leaf, whereas those of the other five pesticides followed the opposite order: root < stem < leaf. There were significant positive correlations between the mean concentrations of pesticides in P. notoginseng and those in the corresponding soils. These results indicate that the rational application of pesticides in P. notoginseng cultivation would be effective for reducing the accumulation of pesticides in P. notoginseng to protect people from the harmful effects of residual pesticides.


Pentachloronitrobenzene alters progesterone production and primordial follicle recruitment in cultured granulosa cells and rat ovary†

Yanrong Kuai, Xiaobo Gao, Huixia Yang, Haiyan Luo, Yang Xu, Chenchen Liu, Haiying Yu, Yihan Wang, Chen Zhang, Xu Ma, Cailing Lu
PMID: 31616914   DOI: 10.1093/biolre/ioz195

Abstract

Pentachloronitrobenzene (PCNB) is an organochlorine fungicide widely used for crop production and has become an environmental concern. Little is known about the effect of PCNB on ovarian steroidogenesis and follicular development. We found that PCNB stimulated Star expression and progesterone production in cultured rat granulosa cells in a dose-dependent manner. PCNB activated mitogen-activated protein kinase (MAPK3/1) extracellulat regulated kinase (ERK1/2), thus inhibition of either protein kinase A (PKA) or MAPK3/1 signaling pathway significantly attenuated progesterone biosynthesis caused by PCNB, suggesting that PCNB induced progesterone production by activating the cyclic adenosine monophosphate (cAMP/PKA) and MAPK3/1 signaling pathways. Further investigation demonstrated that PCNB induced Star expression and altered MAPK3/1 signaling in ovary tissues of immature SD rats treated with PCNB at the dose of 100, 200, or 300 mg/kg by daily gavage for 7 days, while serum progesterone level was dose-dependently decreased. We demonstrated that PCNB exposure accelerated the recruitment of primordial follicles into the growing follicle pool in ovary tissues, accompanied by increased levels of anti-Mullerian hormone (AMH) in both ovary tissues and serum. Taken together, our data demonstrate for the first time that PCNB stimulated Star expression, altered MAPK3/1 signaling and progesterone production in vivo and in vitro, and accelerated follicular development with a concomitant increase in AMH in ovary tissues and serum. Our findings provide novel insight into the toxicity of PCNB to animal ovary function.


Bioaccumulation and toxicity of pentachloronitrobenzene to earthworm (Eisenia fetida)

Ming Li, Guanghui Xu, Rui Yu, Yang Wang, Yong Yu
PMID: 30852307   DOI: 10.1016/j.ecoenv.2019.03.016

Abstract

Pentachloronitrobenzene (PCNB) has been widely utilized as a fungicide to control diseases. However, toxic effect data of PCNB on terrestrial invertebrate are not available till now. Herein, the earthworms (Eisenia fetida) were exposed to soil containing different levels of PCNB. Mortality, weight, accumulation, and physiological indexes of earthworms were determined on certain days. PCNB inhibited the growth of earthworms and induced a significant increase in the activity of antioxidative enzymes. ROS, SOD, and MDA of earthworms in the highest treatment group were 6.8, 4.4, and 3.8 times higher than those in the control group, respectively. In addition, earthworm coelomocytes were successfully extracted, cultured, and innovatively employed in in-vitro toxicity test to evaluate the toxic effect of PCNB. The biomarkers utilized in in-vitro toxicity test, including cell viability, intracellular ROS and extracellular LDH showed significant correlations with the PCNB in the culture media, indicating that the in-vitro toxicity test may serve as a useful tool for toxic assessment of pollutants to earthworms and other organisms.


Assessment of heavy metals, fungicide quintozene and its hazardous impurity residues in medical Panax notoginseng (Burk) F.H.Chen root

Yue Geng, Linjie Jiang, Hongxin Jiang, Lu Wang, Yi Peng, Ce Wang, Xiaomeng Shi, Jing Gu, Yuehua Wang, Jiachao Zhu, Lihong Dai, Yaping Xu, Xiaowei Liu
PMID: 30176061   DOI: 10.1002/bmc.4378

Abstract

A quick, easy, cheap, effective, rugged, and safe extraction approach and gas chromatography/tandem mass spectrometry with programmed temperature vaporization sampling technology were used to determine fungicide quintozene and its hazardous impurity hexachlorobenzene (HCB) in Panax notoginseng root, which is commonly used as a rare traditional Chinese medicine worldwide. The mean recoveries were in the ranges of 94-125 and 84-119% for quintozene and HCB with relative standard deviations of 6.2-16.1% at three concentrations: 0.01, 0.1 and 1 mg kg
. Heavy metals arsenic, cadmium, copper and lead were simultaneously detected by an inductively coupled plasma-mass spectrometry approach after digestion with nitric acid. The above methods were used to analyze 50 samples of P. notoginseng roots collected at markets and planting bases from the special local producing areas, namely, Honghe, Kunming and Wenshan in Yunnan province, China. Quintozene and HCB in root samples were determined at <0.0015-1.50 and <0.0015-0.125 mg kg
. In the 50 samples, 60, 16, 56, 2 and 6% exceeded the maximum permissible levels in medicinal plants (WM/T2-2004) for quintozene, arsenic, cadmium, lead and copper. The results showed that the method is robust and suitable for measuring quintozene, its hazardous impurity and heavy metals in P. notoginseng roots.


Biodegradation of pentachloronitrobenzene by Arthrobacter nicotianae DH19

Y Wang, C Wang, A Li, J Gao
PMID: 26250405   DOI: 10.1111/lam.12476

Abstract

A pentachloronitrobenzene (PCNB)-degrading bacterial strain was identified as Arthrobacter nicotianae based on morphological, physiological and biochemical tests, and 16S rRNA gene sequences analysis. The strain could grow on mineral salt medium (MSM) containing PCNB as the sole carbon source. Under optimal conditions (pH 6·85, 30°C and inoculum biomass amount of 1·45 g l(-1) ), more than 90% residues of PCNB were degraded by strain DH19 within 7 days. Strain DH19 could efficiently degrade dichlorodiphenyl trichloroethane, hexachlorocyclohexane, cypermethrin and cyhalothrin. Metabolites from PCNB degradation were identified by using gas chromatography (GC) coupled with triple quadrupole mass spectrometry. A possible degradation pathway for PCNB was deduced. This is the first report of PCNB-degrading strain DH19 isolated from the rhizospheric soil. Therefore, strain DH19 could potentially be employed in bioremediation of PCNB.
The degradation of pentachloronitrobenzene (PCNB) by an individual bacterial strain is being reported for the first time. The efficient PCNB-degrading strain DH19 was isolated from ginseng rhizosphere soil and identified as Arthrobacter nicotianae. The strain could utilize PCNB as the sole carbon source for growth and degradation. In addition, strain DH19 could efficiently degrade dichlorodiphenyl trichloroethane, hexachlorocyclohexane, cypermethrin and cyhalothrin. Five metabolites from PCNB degradation were identified, and a possible degradation pathway was deduced. The results suggest that A. nicotianae DH19 has great potential for the bioremediation of PCNB-contaminated environments.


Preparation of multicolor luminescence Schiff-base compound based on solvent control and its application in the detection of pentachloronitrobenzene

Jianping Ye, Qing Zhou, Zhihong Yan, Kang Li
PMID: 34482876   DOI: 10.1016/j.aca.2021.338794

Abstract

Fluorescent materials with tunable optical properties are critical to their potential application. So far, the tuning of double-color luminescence has been easily achieved for many organic materials, but there are very few reports on multicolor luminescence materials. In this work, a multicolor emissions Schiff-base fluorescent compound 1,1'-{4,4'-Biphenyldiylbis[nitrilo(E)methylylidene]}di(2-naphthol) (BPDN) with an aggregation induced emission (AIE) characteristic was synthesized, and its luminescent characteristic was investigated. The BPDN molecules with low concentration in solution can emit faint light, but a new AIE phenomenon will appear when the BPDN molecules are aggregated in the solvent with low solubility or high concentration. The color and efficiency of the AIE of BPDN can be tuned by changing its aggregation state: the luminescence of the aggregate gradually redshifts (blue, green, to orange) as the solvent with poor solubility in the mixture increases or increasing the concentration of the BPDN. Based on the multicolor luminescence BPDN, a molecularly imprinted ratiometric fluorescent probe test strip (MIRF test strip) had been prepared and successfully applied to visual detection of pentachloronitrobenzene (PCNB). The color of test strip could change gradually from orange to yellow to green with the increase of the concentration of PCNB. This work shows the characteristic and application of multicolor luminescence BPDN.


Biodegradation of pentachloronitrobenzene by Cupriavidus sp. YNS-85 and its potential for remediation of contaminated soils

Ying Teng, Xiaomi Wang, Ye Zhu, Wei Chen, Peter Christie, Zhengao Li, Yongming Luo
PMID: 28238184   DOI: 10.1007/s11356-017-8640-2

Abstract

Pentachloronitrobenzene (PCNB) is a toxic chlorinated nitroaromatic compound. However, only a few bacteria have been reported to be able to utilize PCNB. In the present study, one pentachloronitrobenzene (PCNB)-degrading bacterium, Cupriavidus sp. YNS-85, was isolated from a contaminated Panax notoginseng plantation. The strain co-metabolized 200 mg L
PCNB in aqueous solution with a removal rate of 73.8% after 5 days. The bacterium also degraded PCNB effectively under acid conditions (pH 4-6) and showed resistance to toxic trace elements (arsenic, copper, and cadmium). Its ability to utilize proposed PCNB intermediates as sole carbon sources was also confirmed. The soil microcosm experiment further demonstrated that bacterial bioaugmentation enhanced the removal of PCNB (37.8%) from soil and the accumulation of pentachloroaniline (89.3%) after 30 days. Soil enzyme activity and microbial community functional diversity were positively influenced after bioremediation. These findings indicate that Cupriavidus sp. YNS-85 may be a suitable inoculant for in situ bioremediation of PCNB-polluted sites, especially those with acid soils co-contaminated with heavy metal(loid)s.


Uptake and accumulation of pentachloronitrobenzene in pak choi and the human health risk

Ming Li, Guanghui Xu, Rui Yu, Yang Wang, Yong Yu
PMID: 31037581   DOI: 10.1007/s10653-019-00305-7

Abstract

Nowadays, nanocarbon is widely employed to enwrap into fertilizers. However, the influence of nanocarbon on the transportation of contaminants from soil to plants and its mechanism remain unclear. In this study, pentachloronitrobenzene (PCNB), a typical organochlorine fungicide utilized all over the world, was chosen as the target contaminant to investigate the influence of nanocarbon on its transportation in soil-pak choi system. The maximum PCNB concentration in the root and leaf reached to 112 and 86 ng/g, respectively, demonstrating that PCNB would be absorbed by pak choi. The ratio of PCNB between leaf and root indicated that nanocarbon promoted root of pak choi to absorb PCNB. The transportation of PCNB inside plant was inhibited when pak choi was planted in soil containing higher concentration of nanocarbon. Human risk assessment showed that people consuming the pak choi in this study would not experience risk. However, in vitro toxicity test indicated that PCNB could directly impair intestinal epithelial cells (Caco-2 cells) and thus pose a potential risk to human intestine.


Effective biodegradation of pentachloronitrobenzene by a novel strain Peudomonas putida QTH3 isolated from contaminated soil

Yan Wang, Xiqian Zhang, Lin Wang, Chunwei Wang, Weixin Fan, Meiqin Wang, Jianming Wang
PMID: 31351328   DOI: 10.1016/j.ecoenv.2019.109463

Abstract

To eliminate pentachloronitrobenzene (PCNB) residue in PCNB-contaminated environment, the degradation potential of Pseudomonas putida QTH3 to PCNB was evaluated in this study. Peudomonas putida QTH3 could grow well in mineral salt medium (MSM) containing PCNB as sole carbon and was able to degrade PCNB efficiently, whereas the degradation rate of P. putida QTH3 to PCNB increased gradually, and reached 49.84% in 35 days. The degradation rates of P. putida QTH3 to 13 tested organochlorine compounds found to be 10.85%-42.51% after 14 days. The metabolites during PCNB biodegradation by P. putida QTH3 were identified as catechol, 2, 3, 5, 6-tetrachloroaniline (TCA), 2, 3, 4, 5- TCA, 2, 3, 4, 5, 6-pentachloroaniline (PCA) and pentachlorothioanisole (PCTAs). Furthermore, possible degradation pathway of PCNB by P. putida QTH3 was proposed. The degradation rates of intracellular enzyme and extracellular enzyme were 44.73% and 8.93% after incubation with 100 mg L
PCNB for 30 min, respectively. Thus, intracellular enzyme is a major enzyme responsible for PCNB degradation. The results indicate that P. putida QTH3 can be a suitable organism for the degradation of PCNB, and facilitate its potential for the bioremediation of the environments contaminated with major organochlorine compounds used during this study.


Off-site transport of fungicides with runoff: A comparison of flutolanil and pentachloronitrobeneze applied to creeping bentgrass managed as a golf course fairway

Pamela J Rice, Brian P Horgan, Jennifer L Hamlin
PMID: 29621705   DOI: 10.1016/j.ecoenv.2018.03.070

Abstract

Flutolanil and pentachloronitrobenzene (PCNB) are fungicides used to control or suppress foliar and soil borne diseases in turf and ornamental crops. On golf courses, sports fields, sod farms and commercial lawns these fungicides are used as preventive treatments to combat snow mold, brown patch and fairy ring. Depending on the aquatic organism, flultolanil and PCNB are considered to be moderately to highly toxic. Therefore runoff or drift from treated areas may be hazardous to organisms in adjacent aquatic sites. This research compared the transport of flutolanil and PCNB with runoff from turfgrass managed as a golf course fairway. The quantity of fungicide transported with runoff and observations reported with the chemographs followed trends in agreement with the chemical properties of the compounds. Overall, we observed the rate of transport for flutolanil was greater than PCNB, which contributed to the more than 12 times larger load (µg/m
) of flutolanil transported off-site at the conclusion of the simulated storm runoff. A better understanding of the off-site transport of pesticides with runoff is needed to make informed decisions on management practices to reduce potential adverse effects on non-target organisms, as well as maintain control of targeted pests in the area of application. In addition, data obtained with this research can be used in model simulations to predict nonpoint source pollution potentials beyond experimental conditions.


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